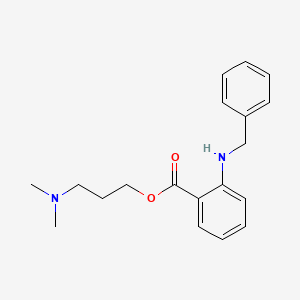

3-(Dimethylamino)propyl 2-(benzylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)propyl 2-(benzylamino)benzoate is a chemical compound with the molecular formula C19H24N2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is often used as a reference standard in laboratory tests and has significant importance in the study of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate typically involves the esterification of 2-(benzylamino)benzoic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)propyl 2-(benzylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates

Aplicaciones Científicas De Investigación

Analytical Chemistry

3-(Dimethylamino)propyl 2-(benzylamino)benzoate is frequently employed as a reference standard in analytical chemistry. It serves as a calibration standard for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. Its consistent properties allow for the validation of analytical methods, ensuring accuracy and reliability in experimental results.

Pharmacological Studies

The compound is under investigation for its potential pharmacological activities, particularly its anti-inflammatory and analgesic properties. Studies have indicated that it may interact with specific receptors involved in pain pathways, making it a candidate for the development of new therapeutic agents aimed at treating conditions such as arthritis and other inflammatory disorders .

Drug Development

In the pharmaceutical industry, this compound is being explored for its role in drug formulation and delivery systems. Its ability to modulate biological activity makes it a promising candidate for enhancing the efficacy of existing drugs or developing novel therapeutic formulations .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anti-inflammatory Activity : Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines, providing insights into its mechanism of action in reducing inflammation .

- Analgesic Properties : A study demonstrated that certain analogs exhibited significant analgesic effects in animal models, suggesting potential applications in pain management therapies.

- Drug Delivery Systems : Investigations into its use in nanoparticle formulations have shown improved bioavailability and targeted delivery of therapeutic agents, enhancing treatment outcomes for various diseases .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Benzydamine Hydrochloride: Another compound with similar analgesic and anti-inflammatory properties.

2-[(Phenylmethyl)amino]benzoic acid 3-(dimethylamino)propyl ester hydrochloride: A closely related compound with similar chemical structure and properties

Uniqueness

3-(Dimethylamino)propyl 2-(benzylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and pharmaceuticals .

Actividad Biológica

3-(Dimethylamino)propyl 2-(benzylamino)benzoate, with the molecular formula C19H24N2O2, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- CAS Number : 87453-76-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.

- Analgesic Effects : It shows promise in pain relief applications, with mechanisms that may involve modulation of pain pathways .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : Interaction with specific receptors involved in pain and inflammation modulation.

- Enzyme Inhibition : Potential inhibition of enzymes that contribute to inflammatory processes, akin to other NSAIDs.

Table 1: Summary of Biological Activities

Case Study Insights

A recent study evaluated the compound's anti-inflammatory effects in a rodent model. It demonstrated significant reductions in edema and pain responses compared to controls, suggesting a robust analgesic effect. Additionally, molecular docking studies indicated favorable interactions with COX enzymes, supporting its role as an NSAID candidate .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzydamine Hydrochloride | High | Analgesic and anti-inflammatory |

| 2-[(Phenylmethyl)amino]benzoic acid | Moderate | Similar analgesic properties |

This compound is unique due to its specific combination of functional groups that may enhance its bioactivity compared to similar compounds. Its versatility in chemical reactions also makes it a valuable compound for further research into drug development.

Propiedades

IUPAC Name |

3-(dimethylamino)propyl 2-(benzylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPAAZYZSFTFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87453-76-7 |

Source

|

| Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.